molecular formula C6H16Cl2N2 B1400745 (S)-1,2-Dimethylpiperazine dihydrochloride CAS No. 485841-50-7

(S)-1,2-Dimethylpiperazine dihydrochloride

Cat. No. B1400745
M. Wt: 187.11 g/mol
InChI Key: FDTROTPXJOUASG-ILKKLZGPSA-N
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Description

Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring. The “(S)-1,2-Dimethylpiperazine” part of the name suggests that this particular compound is a type of piperazine with methyl groups (-CH3) attached to the 1 and 2 positions of the ring. The “dihydrochloride” indicates that there are two hydrochloride (HCl) groups associated with the molecule, likely making it a salt .


Molecular Structure Analysis

The molecular structure of piperazines is characterized by a six-membered ring with two nitrogen atoms. The presence of the methyl groups and the hydrochloride will influence the overall structure and properties of the molecule .


Chemical Reactions Analysis

Piperazines can participate in various chemical reactions. For example, they can act as bases, reacting with acids to form salts. They can also undergo N-alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Piperazines, for example, are generally soluble in water due to their polar nature .

Scientific Research Applications

Molecular Structure and Properties

  • Hydrogen Bonding and Basicity : A study on N,N′-dimethylpiperazine betaines, related to (S)-1,2-Dimethylpiperazine dihydrochloride, showed their reaction with hydrochloric acid and highlighted their crystal structure, which forms infinite chains through strong hydrogen bonds. This research contributes to understanding the molecular structure and hydrogen bonding characteristics of related compounds (Dega-Szafran et al., 2002).

Crystal and Molecular Structure Studies

  • Model Compounds in Polymer Chemistry : Research on derivatives of dimethylpiperazine, like 1,4-bis(chloroacetyl)-trans-2,5-dimethylpiperazine, provides insights into the molecular and crystal structure of these compounds. This has implications for understanding the structure of related polymers (Bassi & Scordamaglia, 1977).

Applications in Chemistry and Material Science

  • Copper(II) Acetate Complexes : A study on copper(II) acetate complexes with piperazine derivatives, including 1,4-dimethylpiperazine, explored their physico-chemical and spectroscopic properties. Such research is fundamental for applications in coordination chemistry (Manhas, Kaur, & Dhindsa, 1992).

  • Synthesis of Difluoroalkylated Compounds : The use of 1,4-dimethylpiperazine in the difluoroalkylative cyclization of certain compounds opens new avenues in drug discovery and development. This highlights its role in facilitating chemical reactions important for pharmaceutical applications (Ma et al., 2020).

  • Polyurethane Foam Production : The effectiveness of 1,4-dimethylpiperazine as a catalyst in producing polyether foam was evaluated, showing its potential as a delayed action catalyst in industrial applications (Samarappuli & Liyanage, 2018).

Pharmaceutical Research and Drug Development

  • CCR1 Antagonists for Inflammatory Diseases : Derivatives of 1,4-dimethylpiperazine have been claimed as CCR1 antagonists in the treatment of inflammatory diseases, demonstrating the compound's relevance in medicinal chemistry (Norman, 2006).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. Generally, care should be taken when handling any chemical compound to prevent exposure and potential harm .

Future Directions

The future directions for research into a specific compound would depend on its potential applications. For example, if “(S)-1,2-Dimethylpiperazine dihydrochloride” shows promise in a particular area of medicine or industry, future research might focus on optimizing its synthesis, improving its efficacy, or exploring new applications .

properties

IUPAC Name

(2S)-1,2-dimethylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-6-5-7-3-4-8(6)2;;/h6-7H,3-5H2,1-2H3;2*1H/t6-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTROTPXJOUASG-ILKKLZGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCCN1C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60736070
Record name (2S)-1,2-Dimethylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60736070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1,2-Dimethylpiperazine dihydrochloride

CAS RN

485841-50-7
Record name (2S)-1,2-Dimethylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60736070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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